molecular formula C11H14BrNO4S B3074943 Ethyl 3-(4-bromophenylsulfonamido)propanoate CAS No. 1024464-35-4

Ethyl 3-(4-bromophenylsulfonamido)propanoate

Cat. No. B3074943
CAS RN: 1024464-35-4
M. Wt: 336.2 g/mol
InChI Key: LEVVJIGRHKHIFD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)propionate is a chemical compound with the molecular formula C11H13BrO2 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-bromophenyl)propionate, a similar compound, consists of a bromophenyl group attached to a propanoate ester . The exact structure of Ethyl 3-(4-bromophenylsulfonamido)propanoate might be different due to the presence of the sulfonamido group.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Ethyl 3-(4-bromophenylsulfonamido)propanoate may be involved in antioxidant capacity assays, such as ABTS/PP decolorization assays. These assays are crucial for understanding the reaction pathways of antioxidants, and Ethyl 3-(4-bromophenylsulfonamido)propanoate could potentially play a role in the formation of coupling adducts or undergo oxidation without coupling. The specific reactions and their contribution to total antioxidant capacity, as well as the relevance of oxidation products, are important areas for further research (Ilyasov et al., 2020).

Neuroprotective Actions

Ethyl 3-(4-bromophenylsulfonamido)propanoate might be connected to substances with neuroprotective actions, such as ethyl ferulate. Ethyl ferulate exhibits anti-inflammatory, antioxidant, and neuroprotective activities. The potential uses of such substances in the nutraceutical and pharmaceutical industry, including ethyl ferulate or compounds with similar structures or functions, underscore the significance of understanding their pharmacological activities (Cunha et al., 2019).

Genetic Effects

Investigating the genetic effects of compounds structurally related to Ethyl 3-(4-bromophenylsulfonamido)propanoate, such as ethyl methanesulfonate, is essential. These compounds are mutagenic and carcinogenic in various genetic systems, and understanding the reaction mechanisms and potential genetic mutations or chromosome breakages caused by such substances is crucial for evaluating their safety and effects on biological systems (Sega, 1984).

Environmental Fate of Similar Compounds

Research on the environmental fate of similar compounds, such as ethyl tert-butyl ether (ETBE), may provide insights into the behavior of Ethyl 3-(4-bromophenylsulfonamido)propanoate in environmental settings. Understanding the biodegradation, transformation, and fate of such compounds in soil and groundwater can inform environmental risk assessments and bioremediation strategies (Thornton et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 3-(4-bromophenyl)propionate, suggests that it is combustible and can cause skin and eye irritation . It may also cause respiratory irritation . The safety and hazards of Ethyl 3-(4-bromophenylsulfonamido)propanoate might be different and should be determined through appropriate testing.

properties

IUPAC Name

ethyl 3-[(4-bromophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVVJIGRHKHIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromophenylsulfonamido)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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